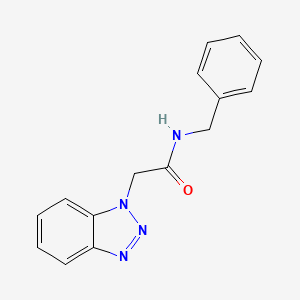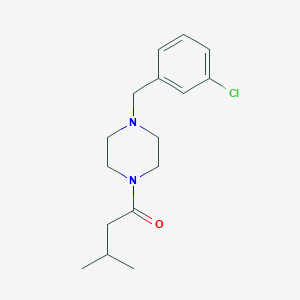
1-(3-chlorobenzyl)-4-(3-methylbutanoyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-chlorobenzyl)-4-(3-methylbutanoyl)piperazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a piperazine derivative and has been synthesized through several methods.
Wirkmechanismus
The mechanism of action of 1-(3-chlorobenzyl)-4-(3-methylbutanoyl)piperazine is not fully understood. However, it has been suggested that the compound may act by inhibiting the growth of cancer cells through the induction of apoptosis. Additionally, it has been shown to have antimicrobial activity by disrupting the cell membrane of bacteria.
Biochemical and Physiological Effects:
1-(3-chlorobenzyl)-4-(3-methylbutanoyl)piperazine has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. Additionally, it has been found to have antimicrobial activity against several types of bacteria. However, the compound has also been found to have cytotoxic effects on normal cells, which may limit its use as a potential drug candidate.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 1-(3-chlorobenzyl)-4-(3-methylbutanoyl)piperazine is its potential use as a drug candidate. It has been found to exhibit significant activity against several types of cancer cells and has been suggested as a potential anticancer drug. Additionally, it has been shown to have antimicrobial activity and has been studied for its potential use as an antibiotic. However, the compound has also been found to have cytotoxic effects on normal cells, which may limit its use as a potential drug candidate.
Zukünftige Richtungen
There are several future directions for the study of 1-(3-chlorobenzyl)-4-(3-methylbutanoyl)piperazine. One of the major areas of research is the development of more efficient and reliable synthesis methods. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential use as a drug candidate. Moreover, the compound's potential use as an antibiotic needs to be further explored. Finally, the cytotoxic effects of the compound on normal cells need to be addressed in future studies.
Conclusion:
In conclusion, 1-(3-chlorobenzyl)-4-(3-methylbutanoyl)piperazine is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound has been synthesized through several methods and has been extensively studied for its potential use as a drug candidate and antibiotic. However, the compound's cytotoxic effects on normal cells need to be addressed in future studies. Overall, the study of 1-(3-chlorobenzyl)-4-(3-methylbutanoyl)piperazine has significant potential for the development of new drugs and antibiotics.
Synthesemethoden
The synthesis of 1-(3-chlorobenzyl)-4-(3-methylbutanoyl)piperazine involves the reaction of 1-(3-chlorobenzyl)piperazine with 3-methylbutanoyl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature and the product is obtained through column chromatography. This method has been reported in several research articles and has been found to be efficient and reliable.
Wissenschaftliche Forschungsanwendungen
1-(3-chlorobenzyl)-4-(3-methylbutanoyl)piperazine has been extensively studied for its potential applications in various fields. One of the major areas of research is its use as a potential drug candidate. This compound has been found to exhibit significant activity against several types of cancer cells and has been suggested as a potential anticancer drug. Additionally, it has been shown to have antimicrobial activity and has been studied for its potential use as an antibiotic.
Eigenschaften
IUPAC Name |
1-[4-[(3-chlorophenyl)methyl]piperazin-1-yl]-3-methylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O/c1-13(2)10-16(20)19-8-6-18(7-9-19)12-14-4-3-5-15(17)11-14/h3-5,11,13H,6-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEEYHHZHYLADCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCN(CC1)CC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
24.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47202496 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

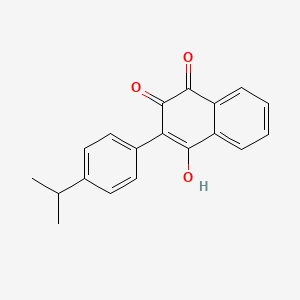

![2-(4-chlorobenzyl)-N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5660850.png)
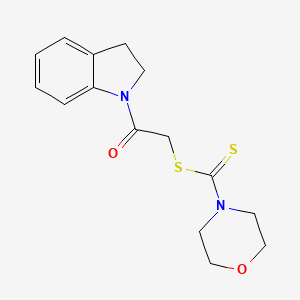
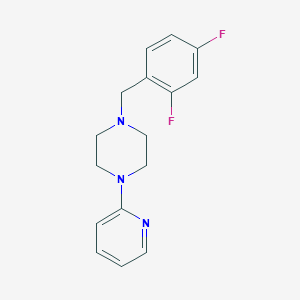
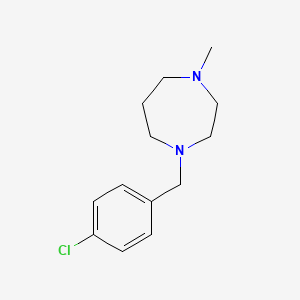
![2-[(1-acetylpiperidin-4-yl)oxy]-5-chloro-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]benzamide](/img/structure/B5660888.png)
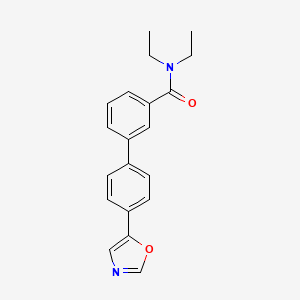
![1-(3-chloro-4-methoxyphenyl)-N-methyl-N-[2-(5-methyl-1,2,4-oxadiazol-3-yl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5660894.png)
![methyl 2-{[(2,3,6-trimethylphenoxy)acetyl]amino}benzoate](/img/structure/B5660921.png)
![3-[2-(1-azepanyl)-2-oxoethyl]-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5660928.png)
![(3R*,4R*)-3-methyl-1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-4-(tetrahydro-2H-pyran-4-yl)-4-piperidinol](/img/structure/B5660938.png)
![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5660946.png)
